molecular formula C15H17ClN4 B5242743 2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B5242743
M. Wt: 288.77 g/mol
InChI Key: VFBKWRDWFCQRHN-UHFFFAOYSA-N
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Description

2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]pyrimidine is a chemical compound that features a piperazine ring substituted with a chlorophenylmethyl group and a pyrimidine ring

Mechanism of Action

Target of Action

The primary targets of 2-[4-(4-chlorobenzyl)-1-piperazinyl]pyrimidine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of various cellular processes, including metabolism, gene transcription, cell cycle progression, and cytoskeletal rearrangement.

Mode of Action

It is known to interact with its targets, potentially altering their function . This interaction may lead to changes in the activity of the targeted proteins, thereby affecting the cellular processes they regulate.

Biochemical Pathways

These could include pathways involved in cell growth, proliferation, differentiation, and survival .

Result of Action

The molecular and cellular effects of 2-[4-(4-chlorobenzyl)-1-piperazinyl]pyrimidine’s action depend on the specific cellular context and the status of the targeted proteins. By interacting with its targets, the compound could potentially influence various cellular processes, leading to changes in cell behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]pyrimidine typically involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-[(4-chlorophenyl)methyl]piperazine. This intermediate is then reacted with a pyrimidine derivative to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Scientific Research Applications

2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine
  • 2-[4-[(4-Methylphenyl)methyl]piperazin-1-yl]pyrimidine
  • 2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]pyrimidine

Uniqueness

2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4/c16-14-4-2-13(3-5-14)12-19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBKWRDWFCQRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324112
Record name 2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

414885-23-7
Record name 2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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